2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C11H12O5 This compound is characterized by its cyclohexa-2,5-diene-1,4-dione core structure, which is substituted with two hydroxyl groups and a 3-methylbutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as hydroquinone and 3-methylbutanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the acylation reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinone derivatives, and various substituted cyclohexa-2,5-diene-1,4-dione compounds.
Scientific Research Applications
2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione involves several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspases and cleaving poly (ADP-ribose) polymerase (PARP) protein.
Reactive Oxygen Species (ROS) Formation: It increases the formation of reactive oxygen species, leading to oxidative stress and cell death.
Cell Cycle Abrogation: The compound can disrupt the cell cycle, preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but lacks the 3-methylbutanoyl group.
2,5-Dimethoxy-1,4-benzoquinone: Contains methoxy groups instead of hydroxyl groups.
2,5-Dihydroxy-3-hexyl-1,4-benzoquinone: Similar structure with a hexyl group instead of a 3-methylbutanoyl group.
Uniqueness
2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the 3-methylbutanoyl group, which imparts distinct chemical and biological properties. This substitution enhances its bioactivity and potential as an anticancer agent compared to its analogs .
Properties
CAS No. |
192446-69-8 |
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Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2,5-dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H12O5/c1-5(2)3-6(12)9-10(15)7(13)4-8(14)11(9)16/h4-5,13,16H,3H2,1-2H3 |
InChI Key |
DYRCKVCXDCWHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=O)C=C(C1=O)O)O |
Origin of Product |
United States |
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